3-(4-Hydroxybut-1-yl)cyclopentene

Description

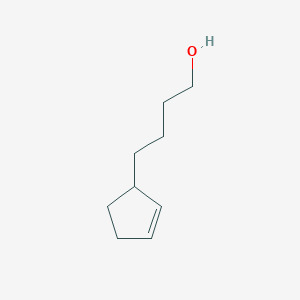

3-(4-Hydroxybut-1-yl)cyclopentene is a cyclopentene derivative featuring a hydroxybutyl substituent at the 3-position of the cyclopentene ring. The cyclopentene core, a five-membered unsaturated hydrocarbon with one double bond, confers inherent reactivity, while the hydroxybutyl group introduces steric, electronic, and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-cyclopent-2-en-1-ylbutan-1-ol |

InChI |

InChI=1S/C9H16O/c10-8-4-3-7-9-5-1-2-6-9/h1,5,9-10H,2-4,6-8H2 |

InChI Key |

NXNZCULJPZPHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentene Derivatives

Substituent Effects on Reactivity and Selectivity

a) 3-(Trimethylsilyl)cyclopentene (9a)

- Synthesis : Prepared via hydrosilylation of 1,3-cyclopentadiene with trichlorosilane followed by methylation .

- Reactivity: Undergoes regioselective autoxidation to form 3-(trimethylsilyl)cyclopentenone (10a) with 12% yield, driven by the electron-withdrawing silyl group stabilizing the transition state .

b) 3-Arylcyclopentenes (e.g., 3-(4-Methoxyphenyl)cyclopentene)

- Reactivity: Participates in Friedel-Crafts alkylation with phenol derivatives under acidic conditions (BF₃·H₃PO₄), yielding substituted aryl ethers .

- Comparison: The hydroxybutyl substituent in 3-(4-Hydroxybut-1-yl)cyclopentene could act as an intramolecular nucleophile or hydrogen-bond donor, altering reaction pathways compared to aryl-substituted analogs.

c) 4-Methylcyclopentene

Structural and Crystallographic Comparisons

- Crystal Packing: Piperidine/piperazine-cyclopentene hybrids (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) exhibit curved molecular conformations and C–H⋯H interactions dominating Hirshfeld surfaces (65–67%) .

- Prediction for this compound: The hydroxy group may introduce O–H⋯O hydrogen bonds, reducing H⋯H contact contributions and altering crystal lattice energies compared to non-polar derivatives.

Thermodynamic and Spectroscopic Properties

- 4-Methylcyclopentene : Flash point: −29°C; highly flammable due to low molecular weight .

- 3-(Trimethylsilyl)cyclopentene : Likely higher flash point due to silyl group stabilization.

- This compound : Expected to have reduced flammability and higher polarity, impacting its use in industrial settings .

Preparation Methods

Methodology and Reaction Conditions

This method employs asymmetric hydroboration of 5-substituted cyclopentadienes using (+)-di-3-pinanylborane to achieve enantioselectivity. The process involves:

-

Cyclopentadiene preparation : Thermal cracking of dicyclopentadiene at 200–210°C under nitrogen.

-

Formation of methyl 2,4-cyclopentadiene-1-acetate : Reaction of cyclopentadienylsodium with methyl bromoacetate in tetrahydrofuran (THF) at −78°C.

-

Hydroboration-oxidation : Treatment with (+)-di-3-pinanylborane at −78°C, followed by oxidation with hydrogen peroxide and sodium hydroxide.

Key Outcomes

Photochemical Oxidation Followed by Thiourea Reduction

Reaction Mechanism

This two-step protocol leverages singlet oxygen generated via rose bengal photosensitization to form an endo-peroxide intermediate, which is reduced by thiourea:

Optimization and Scalability

-

Safety : Compressed air replaces pure oxygen to mitigate peroxide accumulation risks.

-

Scale-up : Demonstrated in a 20 L reactor with consistent yield.

Enzymatic Desymmetrization of Diacetate Intermediates

Biocatalytic Approach

Novozym-435® (Candida antarctica lipase B) catalyzes the enantioselective transesterification of cis-3,5-diacetoxy-1-cyclopentene in methyl tert-butyl ether (MTBE) at 5°C.

Ruthenium-Catalyzed Ring-Closing Metathesis

Synthetic Route

A tandem metathesis strategy constructs the cyclopentene core from carbocyclic olefins using Grubbs-type catalysts:

Performance Metrics

Hydrogen Fluoride-Mediated Cyclization

Procedure Overview

Cyclopentadiene reacts with 4-hydroxybutyl groups in the presence of hydrogen fluoride (HF) to form the target compound.

Limitations

Chiral Amine-Catalyzed Spirocyclization

One-Pot Enantioselective Synthesis

A palladium/chiral secondary amine system enables spirocyclization of azlactones and enals, followed by acid-catalyzed ring opening.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Complexity |

|---|---|---|---|---|

| Asymmetric Hydroboration | 30 | >99 | Moderate | High |

| Photochemical/Thiourea | 30 | N/A | High | Moderate |

| Enzymatic Desymmetrization | 95 | >99 | High | Low |

| Ruthenium Metathesis | 12 | >98 | Low | Very High |

| HF Cyclization | 50–60 | N/A | Moderate | Moderate |

| Chiral Amine Catalysis | 47–70 | 97 | Moderate | High |

Q & A

Basic: What are reliable synthetic routes for generating derivatives of 3-(4-Hydroxybut-1-yl)cyclopentene?

Methodological Answer:

A two-step approach can be adapted from cyclopentene derivative synthesis:

- Step 1: Addition-Esterification

React cyclopentene with a carboxylic acid (e.g., acetic acid) using Amberlyst-35 cation-exchange resin at 323–343 K. This forms cyclopentyl acetate analogs, leveraging the hydroxybutyl group’s reactivity . - Step 2: Transesterification

Replace the ester group with methanol (3:1 molar ratio to substrate) under similar conditions to yield hydroxylated derivatives. Thermodynamic calculations (via group contribution methods) predict >98% selectivity for intermediates like cyclopentyl acetate, validated experimentally .

Basic: How does the hydroxybutyl substituent influence regioselectivity in insertion or addition reactions?

Methodological Answer:

The hydroxybutyl group directs regioselectivity via steric and electronic effects. For example:

- C–H Insertion vs. C=C Addition:

In methylene reactions with cyclopentene derivatives, bulky substituents like hydroxybutyl favor C–H insertion over C=C addition due to steric hindrance. Product ratios (e.g., methylcycloalkene isomers) remain constant across pressures (10–300 Torr), confirming collisionally stabilized intermediates . - Oxidation Reactions:

Substituents like trimethylsilyl in analogous compounds (e.g., 3-(trimethylsilyl)cyclopentene) show high regioselectivity for allylic oxidation (e.g., γ-silyl-2-cyclopentenone formation), guided by substituent electronic effects .

Advanced: How can computational methods optimize enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Enzyme Design:

Use molecular docking and quantum mechanics/molecular mechanics (QM/MM) to engineer limonene epoxide hydrolase (LEH) variants. For cyclopentene oxide derivatives, computational screening of 28 designs achieved >85% enantiomeric excess (e.e.), reducing experimental testing by >99% compared to traditional CASTing approaches . - Transition-State Modeling:

Predict stereochemical outcomes by modeling the hydroxybutyl group’s interaction with catalytic residues (e.g., Rhodium(I) catalysts in allylic oxidation) .

Advanced: What mechanisms explain contradictory product yields in hydroxybutylcyclopentene oxidation?

Methodological Answer:

Contradictions between theoretical and experimental yields arise from:

- Radical vs. Metal-Mediated Pathways:

Rhodium-catalyzed oxidations of silylated analogs proceed via metal-stabilized transition states, whereas benzoyl peroxide-initiated reactions follow radical chains. Both pathways exhibit similar regioselectivity, indicating substituent dominance over mechanism . - Microreactor Effects:

In cyclopentene oxidations, microreactors improve selectivity (93% for glutaraldehyde) by controlling intermediate lifetimes. Adjusting residence time (2–4.5 h) and catalyst loading (0.02 M tungstic acid) reconciles discrepancies between batch and flow systems .

Advanced: How to reconcile invariant product ratios with variable reaction conditions?

Methodological Answer:

- Collisional Stabilization:

In gas-phase methylene reactions, product ratios (e.g., 3-/4-methylcyclohexene) remain unchanged across pressures (10–600 Torr) due to rapid collisional stabilization of singlet methylene adducts. This overrides pressure-dependent isomerization . - Thermodynamic Control:

For cyclopentene esterification, equilibrium conversions (e.g., 98% cyclopentyl acetate) align with experimental yields under optimized temperatures (323–343 K) and molar ratios (3:1 methanol:acetate) .

Basic: What thermodynamic parameters govern the stability of this compound intermediates?

Methodological Answer:

- Group Contribution Methods:

Estimate liquid heat capacities (Ruzicka–Domalski), vaporization enthalpies (Ducros), and formation enthalpies (Yoneda) for intermediates. For cyclopentyl acetate analogs, ΔfH°liquid ≈ -17.7 kJ/mol and ΔvapH° ≈ 32.7 kJ/mol . - Equilibrium Constants:

Calculate using Gibbs free energy (ΔG° = -RT ln K) for esterification (Keq ≈ 10^3 at 343 K) and transesterification (Keq ≈ 10^2 at 323 K) .

Advanced: How do substituents affect ion energetics in mass spectral analysis?

Methodological Answer:

- Gas-Phase Ionization:

For methylcyclopentene derivatives, ionization potentials (IP) vary with substituent position (e.g., 1-methylcyclopentene: IP = 9.99 eV; 4-methylcyclopentene: IP = 10.59 eV). Use NIST data to calibrate fragmentation patterns . - Fragmentation Pathways:

Hydroxybutyl groups increase stability of carbocation intermediates (e.g., m/z 82.14 for C6H10+), validated via electron ionization (EI) spectra and DFT calculations .

Advanced: What strategies improve selectivity in hydroxybutylcyclopentene functionalization?

Methodological Answer:

- Ligand-Modified Catalysts:

Palladium nanoparticles with β-cyclodextrin ligands enhance hydrogenation selectivity for acetylenic bonds in analogs like 3-methyl-1-penten-4-yn-3-ol . - Additive Effects:

KBr (0.02 M) in cyclopentene oxidation increases selectivity for glutaraldehyde (93%) by stabilizing peroxo intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.